molecular formula C14H16N2O3 B1194867 N-Formylaminoglutethimide CAS No. 83591-99-5

N-Formylaminoglutethimide

Cat. No.: B1194867
CAS No.: 83591-99-5
M. Wt: 260.29 g/mol
InChI Key: JDYFACIKDPJKEB-UHFFFAOYSA-N
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Description

N-Formylaminoglutethimide (C₁₄H₁₆N₂O₃) is a metabolite of aminoglutethimide (AG), a nonsteroidal aromatase inhibitor historically used in breast cancer treatment. The compound is synthesized via acetylation of AG in humans, as demonstrated in pharmacokinetic studies involving healthy volunteers .

Properties

CAS No.

83591-99-5

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]formamide

InChI

InChI=1S/C14H16N2O3/c1-2-14(8-7-12(18)16-13(14)19)10-3-5-11(6-4-10)15-9-17/h3-6,9H,2,7-8H2,1H3,(H,15,17)(H,16,18,19)

InChI Key

JDYFACIKDPJKEB-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC=O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC=O

Synonyms

N-formylAG
N-formylaminoglutethimide

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Aminoglutethimide (AG)

Property Aminoglutethimide (AG) N-Formylaminoglutethimide
Molecular Formula C₁₃H₁₄N₂O₂ C₁₄H₁₆N₂O₃
Functional Group Primary amine (-NH₂) Formamide (-NHCHO)
Molecular Weight 232.27 g/mol 268.29 g/mol
Polarity Moderate Reduced (due to formyl group)
Metabolic Role Parent drug Primary acetylated metabolite

Key Differences :

  • The addition of a formyl group in this compound increases molecular weight and reduces polarity compared to AG. This modification likely alters pharmacokinetic properties, such as renal excretion efficiency and tissue penetration .
  • AG’s primary amine group is critical for aromatase inhibition. Formylation may diminish or abolish this activity, as seen in other acetylated drug metabolites (e.g., acetylisoniazid) .

Comparison with Other Acetylated Pharmaceutical Metabolites

Acetylation is a common phase II metabolic pathway, often altering drug activity and excretion. Examples include:

Drug Metabolite Functional Change Pharmacological Impact
Isoniazid Acetylisoniazid Reduced antitubercular activity Requires dose adjustment in slow acetylators
Sulphadimidine Acetylated derivative Inactive, renally excreted Used as an acetylator phenotype probe
Aminoglutethimide This compound Likely inactive metabolite Excretion dependent on acetylator status

Shared Characteristics :

  • Acetylated metabolites generally exhibit reduced pharmacological activity and enhanced excretion.
  • Interindividual variability in acetylator phenotypes influences metabolite levels, as observed with AG and isoniazid .

Comparison with Formamide-Containing Pharmaceuticals

Formamide groups are present in drugs such as formoterol-related compounds () and ranitidine derivatives ().

Compound Structure Role
Formoterol-Related Compound B N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide Inactive impurity with altered receptor binding
Ranitidine Diamine Hemifumarate 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine Intermediate with reduced H₂ antagonism
This compound Formamide derivative of AG Likely inactive metabolite

Functional Implications :

  • Formylation often reduces bioactivity by sterically hindering target interactions or altering electronic properties.
  • In this compound, the formyl group may block AG’s binding to aromatase, analogous to formoterol-related compound B’s loss of β₂-adrenergic activity .

Research Findings and Clinical Relevance

  • Metabolic Disposition: this compound is a major urinary metabolite of AG, with excretion rates influenced by acetylator phenotype.

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